

physical and chemical properties of methyl cyanoformate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl cyanoformate

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Methyl Cyanoformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyanoformate (MCF), a colorless liquid with the chemical formula $C_3H_3NO_2$, is a versatile and highly reactive organic compound.^{[1][2]} It is widely recognized in the field of organic synthesis under the name "Mander's reagent."^{[1][2][3]} This guide provides an in-depth overview of the physical and chemical properties of **methyl cyanoformate**, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are interested in the applications of this important reagent.

Physical and Chemical Properties

Methyl cyanoformate is a colorless liquid with an ethereal odor.^{[1][2]} It is soluble in common organic solvents such as alcohol, benzene, and ether, but decomposes in the presence of alkalies and water.^[2]

Quantitative Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₃ NO ₂	[1][4]
Molecular Weight	85.06 g/mol	[1]
Density	1.072 g/cm ³ at 25 °C	[1]
Boiling Point	100-101 °C	[1]
Melting Point	185-186 °C	[5]
Refractive Index	n _{20/D} 1.374	[2]
Flash Point	26 °C (78.8 °F) - closed cup	
Vapor Pressure	36.6 mmHg at 25°C	[No specific citation found in search results]

Chemical Properties and Reactivity

Methyl cyanoformate is primarily known for its utility as an efficient acylating agent. Its key application is in the C-acylation of ketone enolates to produce β-keto esters, a critical transformation in the synthesis of complex organic molecules.[6] This reaction, often referred to as Mander's reaction, is highly regioselective, favoring C-acylation over O-acylation, which can be a competing pathway with other acylating agents like acyl chlorides.[6]

The compound is stable under recommended storage conditions but is sensitive to moisture.[2] It is incompatible with strong acids, oxidizing agents, bases, and strong reducing agents. [No specific citation found in search results] Nitriles, in general, can polymerize in the presence of metals and some metal compounds and can react violently with strong oxidizing acids. [No specific citation found in search results]

Experimental Protocols

Synthesis of Methyl Cyanoformate (Small Scale)

A convenient method for the preparation of small quantities (up to 30 g) of **methyl cyanoformate** involves the reaction of methyl chloroformate with potassium cyanide in the presence of a phase-transfer catalyst.

Materials:

- Methyl chloroformate
- Potassium cyanide
- 18-crown-6 or another suitable phase-transfer catalyst
- Anhydrous solvent (e.g., acetonitrile)

Procedure:

- In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of potassium cyanide and a catalytic amount of 18-crown-6 in anhydrous acetonitrile is prepared.
- The mixture is stirred vigorously, and methyl chloroformate is added dropwise from the dropping funnel at a controlled temperature.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is then filtered to remove the inorganic salts.
- The solvent is removed under reduced pressure, and the crude **methyl cyanoformate** is purified by distillation.

C-Acylation of a Ketone Enolate using Mander's Reagent

The following is a representative procedure for the C-acylation of a preformed lithium enolate with **methyl cyanoformate**, as detailed in Organic Syntheses.[7]

Materials:

- Ketone substrate
- Lithium diisopropylamide (LDA) solution in THF
- **Methyl cyanoformate** (Mander's reagent)

- Anhydrous tetrahydrofuran (THF)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

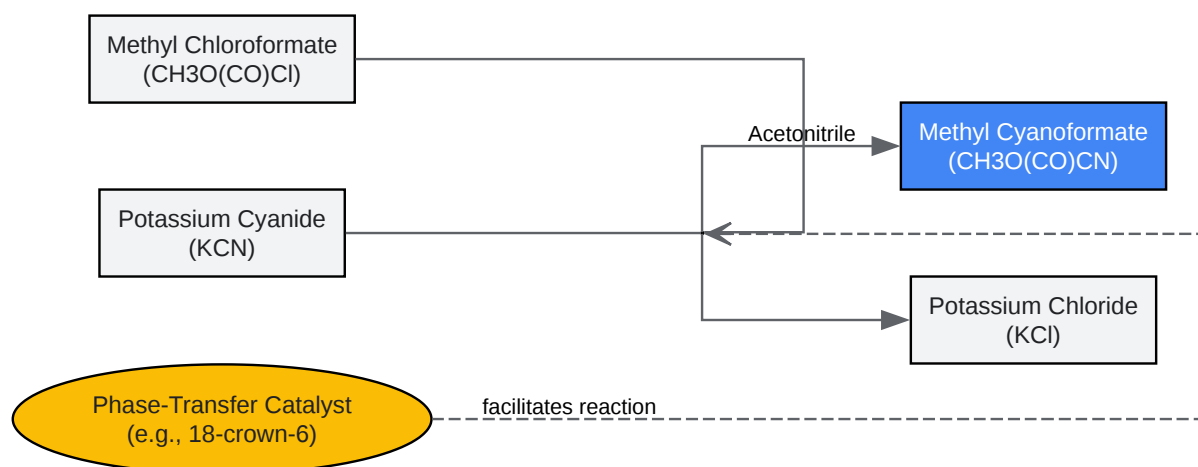
- A solution of the ketone in anhydrous THF is cooled to -78 °C in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- A solution of LDA in THF is added dropwise to the ketone solution with stirring. The mixture is stirred at -78 °C for a specified time to ensure complete enolate formation.
- **Methyl cyanoformate** is then added dropwise to the enolate solution at -78 °C.
- The reaction mixture is stirred at -78 °C for a period and then allowed to warm to room temperature.
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude β -keto ester is purified by flash column chromatography on silica gel.

Purification of Methyl Cyanoformate

Methyl cyanoformate can be purified by fractional distillation through a 45 cm glass helices packed column or a 30 cm spinning band column.^[2] It can also be distilled through a short Vigreux column and further purified by recrystallization from diethyl ether at -40 °C to yield white crystals that melt at room temperature.^[2]

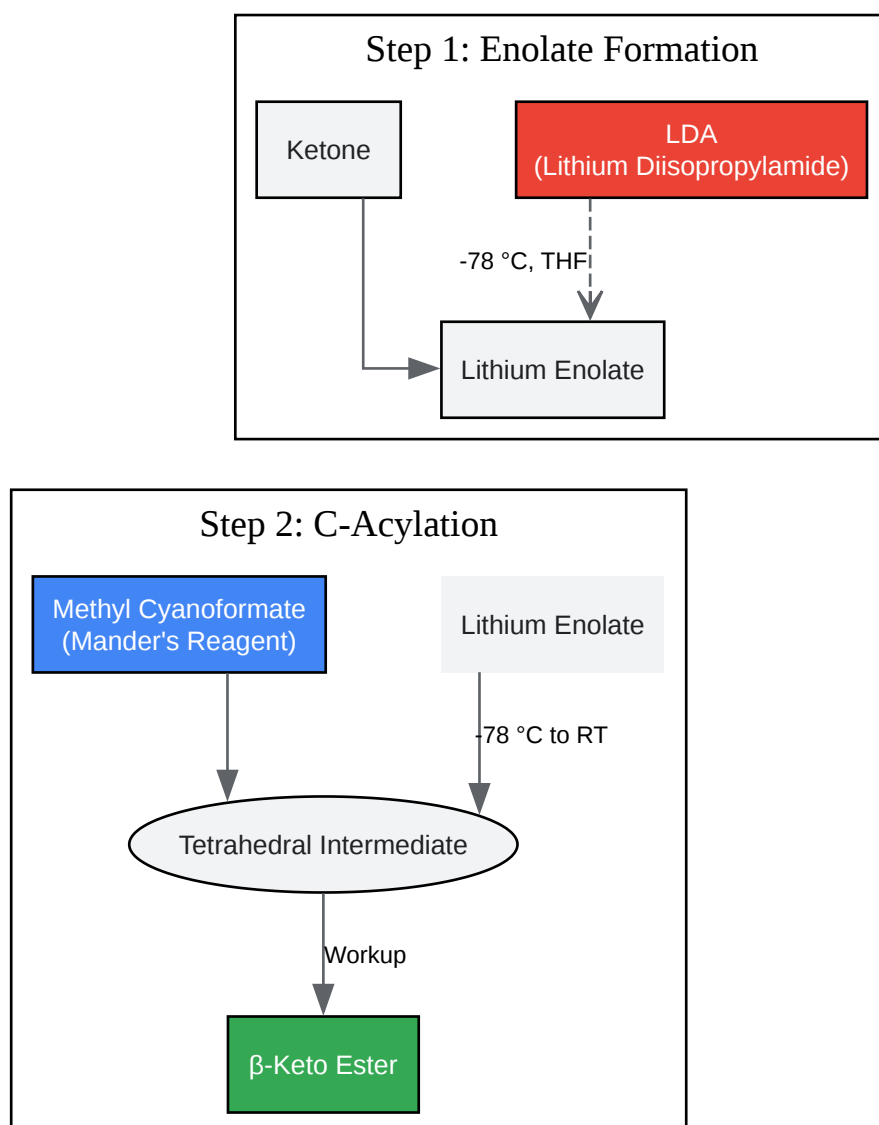
Mandatory Visualizations

As **methyl cyanoformate** is primarily a synthetic reagent, its "signaling pathways" are chemical reaction pathways. Below are diagrams illustrating the synthesis of **methyl cyanoformate** and its application in C-acylation.



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Caption: Synthesis of **Methyl Cyanoformate**.



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Caption: C-Acylation using Mander's Reagent.

Spectral Data

¹H NMR Spectrum

The ¹H NMR spectrum of **methyl cyanoformate** shows a singlet at approximately 4.0 ppm, corresponding to the three protons of the methyl group.^[2]

¹³C NMR Spectrum

The ^{13}C NMR spectrum of **methyl cyanoformate** exhibits two signals. One signal corresponds to the methyl carbon, and the other to the carbonyl carbon.

Infrared (IR) Spectrum

The IR spectrum of **methyl cyanoformate** shows characteristic absorption bands for the cyano group ($\text{C}\equiv\text{N}$) at approximately 2250 cm^{-1} and the carbonyl group ($\text{C}=\text{O}$) of the ester at around 1750 cm^{-1} .^[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **methyl cyanoformate** shows a molecular ion peak (M^+) at m/z 85, corresponding to its molecular weight.

Conclusion

Methyl cyanoformate is a valuable reagent in organic synthesis, particularly for the regioselective formation of β -keto esters. Its well-defined physical and chemical properties, coupled with established experimental protocols, make it a reliable tool for synthetic chemists. This guide provides a comprehensive overview to assist researchers and professionals in the effective and safe utilization of this important compound in their work.

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- To cite this document: BenchChem. [physical and chemical properties of methyl cyanoformate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058208#physical-and-chemical-properties-of-methyl-cyanoformate]

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